Wolframite

描述

属性

CAS 编号 |

1332-08-7 |

|---|---|

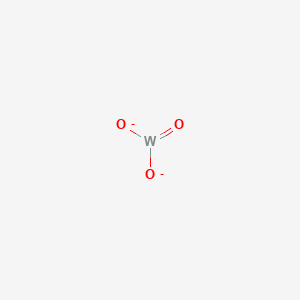

分子式 |

O3W-2 |

分子量 |

231.84 g/mol |

IUPAC 名称 |

dioxido(oxo)tungsten |

InChI |

InChI=1S/3O.W/q;2*-1; |

InChI 键 |

ZXOKVTWPEIAYAB-UHFFFAOYSA-N |

规范 SMILES |

[O-][W](=O)[O-] |

物理描述 |

Greyish to brownish black solid; [Wikipedia] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Wolframite

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mineral wolframite, focusing on its crystal structure, physicochemical properties, and the analytical methods used for its characterization. While primarily an industrial tungsten ore, this guide presents its material properties in a manner relevant to a broad scientific audience, including those in materials science and development.

Introduction to this compound

This compound is an iron manganese tungstate (B81510) mineral and a primary ore of tungsten.[1][2] It is not a single mineral species but represents the intermediate member of a solid solution series between two end members: ferberite (FeWO₄) and hübnerite (MnWO₄).[3] Specimens are termed this compound when the iron and manganese content is between 20% and 80% of the total metal cation content.[3]

It typically occurs in high-temperature hydrothermal veins, greisens, and granitic pegmatites.[4] Common associated minerals include quartz, cassiterite, scheelite, pyrite, galena, and sphalerite.[5][6] The name "this compound" is derived from the German "wolf rahm," meaning "wolf's froth" or "cream," an old term used by tin miners.[7][8]

Crystal Structure

The crystal structure of this compound is monoclinic, belonging to the P2/c space group.[5][9] The structure is composed of distorted octahedra of (Fe,Mn)O₆ and WO₆. These octahedra form infinite zig-zag chains along the c-axis, with each chain containing only one type of cation (either Fe/Mn or W).[10] Each (Fe,Mn)O₆ octahedral chain is surrounded by four WO₆ chains, linked at the corners.[10]

The substitution of the smaller Fe²⁺ cation (0.78 Å) with the larger Mn²⁺ cation (0.83 Å) across the solid solution series leads to linear variations in the unit-cell parameters and volume.[9]

Crystallographic Data

The quantitative crystallographic data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [3][4][5] |

| Crystal Class | Prismatic (2/m) | [5] |

| Space Group | P2/c | [5][9] |

| Unit Cell Dimensions | a = 4.77 Å, b = 5.73 Å, c = 4.98 Å | [5] |

| Unit Cell Angle (β) | 90.2° | [5] |

| Formula Units (Z) | 2 | [5][10] |

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly depending on the specific ratio of iron to manganese.

Physical Properties

This compound is known for its high density and submetallic luster. Its properties are detailed in the table below.

| Property | Description | Source(s) |

| Color | Grayish black, brownish black to iron black. | [3][5] |

| Luster | Submetallic to resinous or adamantine. | [5] |

| Transparency | Opaque, can be translucent in thin fragments. | |

| Streak | Reddish brown to black. | [5][11] |

| Mohs Hardness | 4.0 - 4.5 | [5][12] |

| Specific Gravity | 7.0 - 7.5 g/cm³ | [3][5] |

| Cleavage | Perfect on {010}. | [5][12] |

| Fracture | Uneven to rough. | [3][5] |

| Crystal Habit | Tabular, short prismatic, or bladed crystals; also massive. | [5][12][13] |

| Magnetism | May be weakly magnetic. | [14] |

Chemical Properties

The chemical formula for this compound is (Fe,Mn)WO₄.[5][6] The relative percentages of its constituent elements can vary.

| Property | Description | Source(s) |

| Composition | An example composition is: Tungsten (W): 60.63%, Iron (Fe): 9.21%, Manganese (Mn): 9.06%, Oxygen (O): 21.10%. | [12][15] |

| Solubility | Insoluble in water.[11] Decomposed by aqua regia, resulting in the separation of tungstic oxide.[8][12] | |

| Impurities | Can contain trace amounts of other elements. Some deposits have been found to be enriched in rhenium.[4] |

Experimental Protocols

Characterization of this compound involves a suite of analytical techniques to determine its structural, physical, and chemical properties.

X-ray Diffraction (XRD) and Rietveld Refinement

This technique is fundamental for identifying the crystalline phase and determining its unit cell parameters.[16]

Objective: To identify the this compound phase and refine its crystal structure parameters from a powder sample.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground to a homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random crystal orientation.[17]

-

Data Collection: The powdered sample is mounted on a sample holder in a powder X-ray diffractometer. The instrument is configured to scan over a specific range of 2θ angles (e.g., 10-90°) using a monochromatic X-ray source (commonly Cu Kα).[18]

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known mineral patterns, such as the ICDD Powder Diffraction File, to confirm the identity of this compound.[18]

-

Rietveld Refinement: To obtain precise structural information, the Rietveld method is employed.[19][20] This involves a least-squares refinement procedure where a calculated diffraction pattern, generated from a theoretical crystal structure model, is fitted to the experimental data.[8][9]

-

Refinement Steps:

-

An initial model is created using the known space group (P2/c) and approximate atomic positions for this compound.

-

Parameters are refined sequentially, starting with scale factors and background coefficients.

-

Unit cell parameters, peak shape parameters (e.g., Caglioti function coefficients U, V, W), and preferred orientation are then refined.

-

Finally, atomic coordinates and isotropic displacement parameters are refined to achieve the best possible fit between the calculated and observed patterns.[19]

-

-

Analysis: The refined parameters provide highly accurate unit cell dimensions, bond lengths, and angles. Goodness-of-fit indicators (e.g., Rwp, χ²) are used to assess the quality of the refinement.[20]

Electron Probe Microanalysis (EPMA)

EPMA is used to determine the precise chemical composition of the mineral.

Objective: To quantify the elemental composition (Fe, Mn, W, O, and trace elements) of a this compound sample.

Methodology:

-

Sample Preparation: A sample of the mineral is embedded in an epoxy resin and polished to a mirror-smooth, flat surface (typically to a 0.25 μm finish). The sample is then coated with a thin layer of conductive carbon to prevent charge buildup under the electron beam.[21][22]

-

Instrument Calibration: The EPMA is calibrated using well-characterized standard materials with known elemental compositions.

-

Analysis: A focused beam of high-energy electrons (e.g., 15-20 keV) is directed onto a specific point on the sample surface.[22] This interaction generates characteristic X-rays for each element present.[13]

-

Data Acquisition: Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these characteristic X-rays. Multiple points on the sample are analyzed to check for compositional homogeneity.[23]

-

Data Correction: The raw X-ray intensity data are converted into elemental weight percentages using a ZAF correction procedure, which accounts for differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standards.

-

Stoichiometric Calculation: The resulting elemental weight percentages are used to calculate the mineral's chemical formula.

Physical Property Determination

Mohs Hardness:

-

A fresh, clean surface of the this compound sample is selected.[5]

-

Attempt to scratch the surface with standard hardness points (e.g., a copper penny with hardness ~3, a steel knife blade with hardness ~5.5).[4]

-

Observe whether a scratch or groove is formed. A true scratch will not rub off.[15]

-

The hardness is bracketed between the hardest material that does not scratch it and the softest material that does.

Specific Gravity (Pycnometer Method):

-

A clean, dry pycnometer (specific gravity bottle) is weighed (W_empty).[24][25]

-

The this compound sample is placed inside the pycnometer, and it is weighed again (W_sample).

-

The pycnometer is filled with a liquid of known density in which the mineral is insoluble (e.g., distilled water), ensuring all air bubbles are removed. It is then weighed (W_sample+liquid).[26]

-

The pycnometer is emptied, cleaned, and filled with only the liquid and weighed (W_liquid).

-

The specific gravity is calculated from these weights, representing the ratio of the mass of the sample to the mass of the water it displaces.[24]

Visualizations

Logical and Structural Relationships

Experimental Workflow

Simplified Crystal Structure

Relevance to Drug Development and Biomedical Applications

Direct applications of the mineral this compound in drug development or signaling pathways are not documented in current scientific literature. Its insolubility and the presence of heavy metals make it unsuitable for direct biological use.

However, research into tungsten-based nanoparticles is an emerging area with some relevance. Synthetic nanoparticles of tungsten compounds, such as tungsten trioxide (WO₃) and cesium tungsten oxide (Cs₀.₃₃WO₃), have been investigated for biomedical applications. Studies have explored their use as photothermal agents for inhibiting bacterial biofilm formation.[27] Toxicological studies on tungsten oxide and tungsten carbide nanoparticles have been conducted to assess their safety, with some findings suggesting low pulmonary toxicity at certain exposure levels, while others indicate that cytotoxicity may be linked to the release of tungsten ions.[6][12][28]

This research is distinct from the study of the bulk mineral this compound but highlights that the element tungsten, derived from ores like this compound, is being explored in advanced material forms for potential therapeutic strategies.[29] Professionals in drug development may find the fundamental properties of tungsten-bearing materials useful in the context of developing novel inorganic nanoparticle-based delivery systems or therapeutic agents.[30][31]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. avionalloys.com [avionalloys.com]

- 3. loverockslapidary.com [loverockslapidary.com]

- 4. How to Perform the Mohs Hardness Test [thoughtco.com]

- 5. rocksandminerals.com [rocksandminerals.com]

- 6. Pulmonary toxicity of tungsten trioxide nanoparticles in an inhalation study and an intratracheal instillation study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. minetechnicalservices.com [minetechnicalservices.com]

- 8. Rietveld refinement — powerxrd 2.3 documentation [powerxrd.readthedocs.io]

- 9. MyScope [myscope.training]

- 10. nevadamining.org [nevadamining.org]

- 11. tdncreations.com [tdncreations.com]

- 12. The Cytotoxicity of Tungsten Ions Derived from Nanoparticles Correlates with Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electron microprobes | Research Starters | EBSCO Research [ebsco.com]

- 14. mindat.org [mindat.org]

- 15. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]

- 16. mdpi.com [mdpi.com]

- 17. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 18. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 19. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. geology.sk [geology.sk]

- 22. air.app.br [air.app.br]

- 23. jsg.utexas.edu [jsg.utexas.edu]

- 24. scribd.com [scribd.com]

- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 26. che.utah.edu [che.utah.edu]

- 27. Nanoparticles of Cs0.33WO3 as Antibiofilm Agents and Photothermal Treatment to Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

- 29. Morphological and Phase Controlled Tungsten Based Nanoparticles: Synthesis and Characterization of Scheelites, Wolframites, and Oxides Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. newsroom.ucla.edu [newsroom.ucla.edu]

- 31. news.med.miami.edu [news.med.miami.edu]

Formation and Paragenesis of Wolframite Deposits

An In-depth Technical Guide to the Geochemistry of Wolframite Deposits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemistry of this compound deposits, focusing on the core principles of their formation, mineralogy, and the analytical techniques used in their study. This compound, a key source of tungsten, is an iron manganese tungstate (B81510) mineral ((Fe,Mn)WO₄) that primarily occurs in high-temperature hydrothermal veins, greisens, and granitic pegmatites.[1][2] Understanding its geochemical characteristics is crucial for mineral exploration and extraction.

This compound deposits are predominantly formed through magmatic-hydrothermal processes linked to felsic magmas.[3][4] The precipitation of this compound is part of a complex sequence of mineral formation known as paragenesis. A generalized paragenetic sequence typically begins with early, high-temperature minerals and progresses to lower-temperature minerals.

The formation of this compound-bearing quartz veins involves several stages. An early stage often consists of a quartz-wolframite assemblage, which may be followed by a sulfide (B99878) stage containing minerals like pyrite, chalcopyrite, and arsenopyrite.[5] The final stage is often characterized by the deposition of carbonates and fluorite.

Physicochemical Conditions of this compound Deposition

The formation of this compound is sensitive to the temperature, pressure, and chemical composition of the ore-forming fluids. Fluid inclusion studies are a primary tool for determining these conditions.

Temperature and Salinity: Fluid inclusions in this compound and associated quartz indicate that tungsten mineralization typically occurs from aqueous-carbonic fluids.[6] Homogenization temperatures for this compound deposition generally range from 200°C to 400°C.[6][7] The salinity of these fluids can vary, but is often in the low to moderate range.[6]

Fluid Composition: The ore-forming fluids are often rich in CO₂, with evidence for other volatiles such as CH₄ and N₂.[6] The precipitation of this compound can be triggered by a decrease in temperature and pressure, as well as by fluid mixing, which can alter the pH and redox conditions of the fluid.[8][9]

Geochemical Characteristics of this compound

The chemical composition of this compound, including its major and trace elements, provides valuable information about the conditions of its formation and the source of the ore-forming fluids.

Major Element Composition: this compound is a solid solution series between ferberite (FeWO₄) and hübnerite (MnWO₄).[10][11] The ratio of iron to manganese can vary depending on the physicochemical conditions of the fluid, such as temperature and the activities of Fe and Mn.[12]

Trace Element Composition: this compound can incorporate a variety of trace elements, including niobium (Nb), tantalum (Ta), tin (Sn), and rare earth elements (REEs).[6][13] The concentrations of these elements can be indicative of the degree of magmatic differentiation and the distance from the fluid source.[14] For instance, higher concentrations of Nb and Ta are often associated with more evolved granitic systems.

Stable Isotope Geochemistry: Oxygen isotope studies of this compound and coexisting quartz are instrumental in determining the temperature of mineralization and the origin of the ore-forming fluids. The δ¹⁸O values of the fluids that precipitate this compound often fall within the range of magmatic water, suggesting a direct link to a granitic source.[6] However, in some deposits, there is evidence for the mixing of magmatic fluids with metamorphic or meteoric waters.[15]

Experimental Protocols for Geochemical Analysis

A multi-faceted approach is employed to unravel the geochemistry of this compound deposits. The following diagram illustrates a typical workflow for the analysis of this compound samples.

Electron Probe Microanalysis (EPMA)

Objective: To determine the major element composition (Fe, Mn, W) of this compound.

Methodology:

-

Sample Preparation: A polished thin section or an epoxy mount of the this compound sample is prepared. The surface must be flat and highly polished to ensure accurate analysis.

-

Carbon Coating: A thin, conductive layer of carbon is deposited on the sample surface to prevent charging under the electron beam.

-

Analysis: The sample is placed in the EPMA instrument. A focused beam of electrons is directed at specific points on the this compound crystal. The interaction of the electron beam with the sample produces X-rays with energies characteristic of the elements present.

-

Data Acquisition: The X-ray signals are detected and quantified using wavelength-dispersive spectrometers. The intensity of the characteristic X-rays for each element is compared to that of a standard with a known composition to determine the concentration of the elements in the sample.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

Objective: To determine the in-situ trace element and isotopic composition of this compound.

Methodology:

-

Sample Preparation: A polished thick section or an epoxy mount of the this compound is used.

-

Ablation: A high-powered laser is focused on a small spot on the surface of the this compound sample. The laser ablates a small amount of material, creating a microscopic aerosol.

-

Transport: The aerosol is transported by a carrier gas (typically argon) into the plasma torch of the ICP-MS.

-

Ionization: The high-temperature argon plasma ionizes the atoms in the aerosol.

-

Mass Analysis: The ions are then introduced into the mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Detection: A detector counts the number of ions for each mass, allowing for the quantification of the concentration of various trace elements.

Fluid Inclusion Microthermometry

Objective: To determine the homogenization temperature and salinity of the fluids trapped in this compound and associated minerals.

Methodology:

-

Sample Preparation: Doubly polished thick sections (wafers) of the mineral are prepared to allow light to pass through.

-

Petrographic Examination: The fluid inclusions are examined under a microscope to determine their type (e.g., two-phase, three-phase) and their relationship to the host mineral (primary, secondary, or pseudosecondary).[16]

-

Heating and Freezing: The wafer is placed on a heating-freezing stage attached to a microscope.

-

Freezing: The sample is cooled until the fluid inclusion is completely frozen. It is then slowly warmed, and the temperatures of various phase changes (e.g., first melting, ice melting, clathrate melting) are recorded. The final melting temperature of ice is used to calculate the salinity of the fluid.

-

Heating: The sample is heated until the vapor bubble homogenizes into the liquid phase (or vice versa). This homogenization temperature provides a minimum estimate of the fluid trapping temperature.

-

Stable Isotope Analysis

Objective: To determine the oxygen isotopic composition (δ¹⁸O) of this compound and co-genetic minerals to infer the temperature of formation and the source of the ore-forming fluids.

Methodology:

-

Sample Preparation: Pure mineral separates of this compound and quartz are obtained by hand-picking under a binocular microscope.

-

Oxygen Extraction: Oxygen is extracted from the silicate (B1173343) and oxide minerals using a laser fluorination technique. The mineral is heated with a laser in the presence of a fluorinating agent (e.g., BrF₅), which liberates the oxygen as O₂ gas.

-

Gas Purification: The extracted O₂ gas is purified to remove any contaminants.

-

Mass Spectrometry: The purified O₂ gas is introduced into a dual-inlet isotope ratio mass spectrometer. The ratio of ¹⁸O to ¹⁶O is measured relative to a standard (Vienna Standard Mean Ocean Water - V-SMOW).

-

Data Reporting: The results are reported in delta (δ) notation in per mil (‰).

Quantitative Geochemical Data

The following tables summarize key quantitative data from geochemical studies of this compound deposits.

Table 1: Representative Electron Microprobe Data of this compound

| Oxide | Wt. % (Sample 1) | Wt. % (Sample 2) | Wt. % (Sample 3) |

| WO₃ | 75.9 - 76.5 | 74.9 - 75.9 | 74.9 - 75.6 |

| FeO | 4.1 - 17.4 | 18.6 - 20.9 | 14.7 - 15.3 |

| MnO | 9.9 - 20.0 | 3.9 - 5.5 | 9.3 - 9.8 |

| Nb₂O₅ | 0.18 | - | - |

| Ta₂O₅ | 0.01 | - | - |

| SnO₂ | 0.01 | - | - |

| Data compiled from various sources, including[5][6]. Note that the composition can be highly variable. |

Table 2: Fluid Inclusion Microthermometry Data from a this compound Deposit

| Fluid Inclusion Type | Host Mineral | Homogenization Temp. (°C) | Salinity (wt.% NaCl equiv.) |

| Aqueous-carbonic (CO₂-rich) | Scheelite | 200 - 380 | 1.12 - 4.8 |

| Aqueous-carbonic (CH₄-rich) | Scheelite | ~262 (average) | - |

| Aqueous | Scheelite | ~218 (average) | - |

| Data from a study of the Borralha deposit, Portugal.[6] |

Table 3: Oxygen Isotope Data from a this compound Deposit

| Mineral | δ¹⁸O (‰, V-SMOW) |

| Quartz (associated with this compound) | 12.6 (mean) |

| Quartz (associated with scheelite) | 11.5 (mean) |

| This compound | - |

| Scheelite | 2.8 - 3.8 |

| Data from a study of the Borralha deposit, Portugal.[6] |

Conclusion

The geochemistry of this compound deposits is a complex interplay of magmatic-hydrothermal processes, fluid evolution, and interaction with host rocks. A comprehensive analytical approach, combining petrography, major and trace element geochemistry, fluid inclusion studies, and stable isotope analysis, is essential for a thorough understanding of these valuable ore systems. The data and methodologies presented in this guide provide a foundation for researchers and professionals engaged in the study and exploration of tungsten resources.

References

- 1. ClassicGems.net [classicgems.net]

- 2. mindat.org [mindat.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. appliedgeochemists.org [appliedgeochemists.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound deposition in a hydrothermal vein system; the Grey River tungsten prospect, Newfoundland, Canada | Semantic Scholar [semanticscholar.org]

- 10. galleries.com [galleries.com]

- 11. This compound - National Gem Lab [nationalgemlab.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to Wolframite: Formation, Paragenesis, and Physicochemical Controls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wolframite, a tungstate (B81510) mineral of iron and manganese, is the primary ore of tungsten, a metal critical to a wide array of industrial and high-technology applications. Understanding the geological processes that lead to the formation and concentration of this compound is paramount for exploration, extraction, and the development of novel materials. This technical guide provides a comprehensive overview of the mineralogy, formation conditions, and paragenetic relationships of this compound. It synthesizes quantitative data on its physicochemical formation parameters, details experimental synthesis protocols, and visualizes key mineralogical and geochemical relationships. This document is intended to serve as a foundational resource for researchers in geology, materials science, and related fields.

Introduction to this compound

This compound is not a single mineral species but rather the intermediate member of a solid solution series between ferberite (FeWO₄) and hübnerite (MnWO₄).[1][2][3] Its chemical formula is represented as (Fe,Mn)WO₄.[1] The proportion of iron to manganese can vary continuously, and the name "this compound" is typically applied when the mineral contains between 20% and 80% of each of the end-members.[4] this compound crystallizes in the monoclinic system and is characterized by its high specific gravity (7.0-7.5), dark color (typically brownish-black), and submetallic luster.[2][4]

The economic significance of this compound lies in its status as a principal source of tungsten. This refractory metal is indispensable in the manufacturing of cutting tools, heating elements, and filaments for lighting, as well as in various alloys and chemical compounds.

Geological Occurrence and Formation Environment

This compound predominantly forms in high-temperature geological environments, intimately associated with granitic intrusions.[1][5] The primary modes of occurrence are:

-

High-Temperature Hydrothermal Veins: These are the most common settings for this compound deposits, where hot, aqueous fluids rich in tungsten and other elements precipitate minerals within fractures in host rocks.[5]

-

Greisens: These are metasomatically altered granitic rocks, often found at the margins of granite plutons, which are enriched in tungsten, tin, and other elements.

-

Granitic Pegmatites: These are coarse-grained igneous rocks that represent the final, volatile-rich fraction of a crystallizing magma, where incompatible elements like tungsten can become concentrated.[5]

The formation of this compound is a complex process governed by the interplay of temperature, pressure, and the chemical composition of the ore-forming fluids.

Physicochemical Conditions of Formation

Quantitative studies of fluid inclusions and mineral stability have constrained the conditions under which this compound precipitates from hydrothermal fluids.

| Parameter | Value | Reference |

| Formation Temperature | 250 - 400 °C (most significant range: 300 - 350 °C) | [6] |

| Fluid Pressure | A few to 160 MPa (most mineralization < 50 MPa) | [7] |

| Fluid Salinity | Generally 2 - 10 wt% NaCl equivalent | [6] |

These conditions indicate that this compound forms from moderately saline, hot aqueous solutions at considerable depths within the Earth's crust.

Paragenesis of this compound

Paragenesis refers to the sequence in which minerals are formed and the associations between them. The study of this compound's paragenesis provides valuable insights into the evolution of the ore-forming system. This compound is typically associated with a suite of other minerals, the presence and order of which can vary depending on the specific geological setting.

Common Paragenetic Associations:

-

Oxides: Cassiterite (SnO₂), Scheelite (CaWO₄)[1]

-

Sulfides: Pyrite (FeS₂), Arsenopyrite (FeAsS), Galena (PbS), Sphalerite ((Zn,Fe)S), Chalcopyrite (CuFeS₂)[1]

-

Silicates: Quartz (SiO₂), Muscovite (KAl₂(AlSi₃O₁₀)(OH)₂), Topaz (Al₂SiO₄(F,OH)₂), Tourmaline[4]

-

Other: Bismuth (Bi)[1]

The paragenetic sequence often begins with the crystallization of high-temperature minerals like this compound and cassiterite, followed by the deposition of sulfides at lower temperatures. Quartz is a ubiquitous gangue mineral throughout the mineralizing event.

Trace Element Geochemistry

The trace element composition of this compound can serve as a powerful tool for understanding the genesis of ore deposits and for mineral exploration. The incorporation of various trace elements into the this compound crystal lattice is influenced by the composition of the ore-forming fluid and the physicochemical conditions of crystallization.

| Deposit Type | Enriched Trace Elements | Depleted Trace Elements | Reference |

| Greisen | Nb, Ta, Zr, Hf, Sn, U, Th | V, Mg, Co, Pb | [8] |

| High-Temperature Hydrothermal Veins | Moderate Nb, Ta, Zr, Hf, Sn, U, Th | Moderate V, Mg, Co, Pb | [8] |

| Low-Temperature Hydrothermal Veins | Mg, V, Co | Nb, Ta, Zr, Hf, Sn, U, Th | [8] |

The distinct trace element signatures of this compound from different deposit types can be used to develop geochemical exploration models. For instance, high concentrations of niobium and tantalum in this compound may indicate a close association with highly evolved granitic magmas.

Experimental Protocols for this compound Synthesis

The laboratory synthesis of this compound under controlled conditions is crucial for validating thermodynamic models of its formation and for investigating the partitioning of trace elements. The hydrothermal synthesis method is commonly employed to mimic the natural geological environment of this compound formation.

Hydrothermal Synthesis of this compound (General Protocol)

This protocol outlines a general procedure for the synthesis of this compound solid solutions (Fe,Mn)WO₄ in a laboratory setting.

Materials and Equipment:

-

Sodium tungstate (Na₂WO₄)

-

Iron(II) chloride (FeCl₂) or Iron(II) sulfate (B86663) (FeSO₄)

-

Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (MnSO₄)

-

Deionized water

-

Mineralizer (e.g., NaCl, HCl) to adjust pH and aid in dissolution

-

Teflon-lined stainless steel autoclave

-

High-precision balance

-

Drying oven

-

Furnace for heating the autoclave

Procedure:

-

Precursor Preparation: Accurately weigh stoichiometric amounts of sodium tungstate, an iron salt, and a manganese salt to achieve the desired Fe:Mn ratio in the final this compound product.

-

Solution Preparation: Dissolve the weighed precursors in deionized water in the Teflon liner of the autoclave. The concentration of the reactants can be varied to study its effect on crystal growth.

-

Addition of Mineralizer: Add a mineralizer to the solution to control the pH and enhance the solubility of the reactants.

-

Autoclave Sealing: Securely seal the Teflon liner and place it inside the stainless steel autoclave. Ensure the autoclave is sealed tightly to withstand high pressures.

-

Heating: Place the autoclave in a furnace and heat it to the desired reaction temperature (typically in the range of 200-400 °C). The heating rate should be controlled.

-

Reaction: Maintain the autoclave at the set temperature for a specific duration (e.g., 24-72 hours) to allow for the complete reaction and crystallization of this compound.

-

Cooling: After the reaction period, turn off the furnace and allow the autoclave to cool down to room temperature naturally.

-

Product Recovery: Carefully open the autoclave, retrieve the Teflon liner, and collect the solid product by filtration.

-

Washing and Drying: Wash the synthesized this compound crystals several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts. Dry the final product in an oven at a low temperature (e.g., 80 °C).

-

Characterization: Analyze the synthesized powder using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to observe the morphology of the crystals.

Conclusion

This compound, as the principal ore of tungsten, forms under specific high-temperature hydrothermal conditions, primarily in association with granitic magmatism. Its paragenesis and trace element composition provide a detailed record of the geological processes that lead to its concentration. The ability to synthesize this compound in the laboratory allows for a deeper understanding of its formation and behavior, which can inform both geological exploration strategies and the development of advanced materials. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this critical mineral.

References

- 1. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 2. Ferberite - Wikipedia [en.wikipedia.org]

- 3. Hübnerite - Wikipedia [en.wikipedia.org]

- 4. An Experimental Protocol for Studying Mineral Effects on Organic Hydrothermal Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hydrothermal synthesis, characterization, and optical properties of this compound ZnWO4 nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Hydrothermal synthesis of new this compound type trimetallic materials and their use in oxidative dehydrogenation of propane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Identification of Wolframite in Hand Specimen

Introduction

Wolframite, a tungstate (B81510) mineral of iron and manganese with the chemical formula (Fe,Mn)WO₄, serves as the primary ore of tungsten.[1][2] It exists as an intermediate member in a solid solution series between two end members: the iron-rich ferberite (FeWO₄) and the manganese-rich hübnerite (MnWO₄).[3][4][5] Specimens containing between 20% and 80% of each respective metal are classified as this compound.[3][5] Given tungsten's critical role in industrial applications, from high-speed steel alloys and cutting tools to electronics, the accurate identification of this compound is of significant importance to geologists and material scientists.[1][6] This guide provides a comprehensive technical overview of the methodologies and key diagnostic properties used to identify this compound in hand specimens.

Core Physical and Chemical Properties

The initial step in identifying this compound involves a thorough examination of its fundamental physical characteristics. Its properties are relatively consistent, although minor variations in color and density can occur depending on the iron-to-manganese ratio.[7][8]

Table 1: Quantitative Properties of this compound

| Property | Value / Description | Notes |

| Chemical Formula | (Fe,Mn)WO₄ | An isomorphous series between ferberite (Fe-rich) and hübnerite (Mn-rich).[7] |

| Crystal System | Monoclinic | Crystals are often prismatic, tabular, or bladed.[1][3][9] |

| Mohs Hardness | 4.0 - 4.5 | Can be easily scratched by a steel knife or file.[3][4][10][11] |

| Specific Gravity | 7.0 - 7.5 g/cm³ | Exceptionally high for a non-metallic mineral; a key diagnostic feature.[1][2][3][12] |

| Streak | Reddish-brown to Black | The color of the powdered mineral is a reliable identifier.[3][4][13] |

| Cleavage | Perfect in one direction {010} | Produces flat, often reflective surfaces when broken.[1][3][13] |

| Fracture | Uneven | Occurs in directions where the mineral does not have cleavage.[1][3][4] |

| Luster | Submetallic to Resinous/Adamantine | Appears somewhat metallic but can also look glassy or resinous.[3][4][12] |

| Color | Grayish-black, Brownish-black to Black | Color tends to darken with increasing iron content.[3][8][13] |

| Transparency | Opaque | May be translucent on thin edges or in splinters.[3][4][11] |

| Magnetism | Weakly magnetic | More pronounced in iron-rich specimens (ferberite).[4][8][9] |

Experimental Protocols for Identification

A definitive identification of this compound can be achieved through a series of simple, non-destructive field tests that confirm the properties listed above.

Specific Gravity (Heft) Test

This is a qualitative yet highly effective initial test. Due to its high tungsten content, this compound has a very high specific gravity.

-

Methodology:

-

Hold the hand specimen in your palm.

-

Heft the specimen by moving it up and down to gauge its weight relative to its size.

-

Compare its felt weight to a common rock of similar size, such as quartz or granite.

-

-

Expected Result: The this compound specimen will feel unusually and noticeably heavy for its volume, a primary characteristic that helps distinguish it from most other dark-colored minerals.[4][14]

Streak Test

This test reveals the color of the mineral in its powdered form, which is often more consistent than the color of the bulk specimen.

-

Methodology:

-

Obtain an unglazed porcelain plate (a streak plate).

-

Select a rough edge of the this compound specimen.

-

Firmly scrape the mineral across the surface of the streak plate.

-

Observe the color of the resulting powder streak.

-

-

Expected Result: this compound will leave a characteristic reddish-brown to brownish-black streak.[3][11][15]

Hardness Test

This test determines the mineral's resistance to scratching and helps narrow down possibilities.

-

Methodology:

-

Use a material of known hardness, such as a steel knife blade or a nail (Mohs hardness ~5.5).

-

Attempt to scratch a smooth surface of the this compound specimen with the point of the knife.

-

Examine the surface for a groove. Ensure the mark is a true scratch and not just powder from the testing tool.

-

-

Expected Result: With a hardness of 4-4.5, this compound will be readily scratched by a steel knife.[9][16]

Cleavage and Crystal Form Examination

Observing the mineral's crystal structure and breakage patterns is crucial.

-

Methodology:

-

Using a hand lens or magnifying glass, examine the specimen for flat, reflective surfaces.

-

Rotate the specimen in the light to see if these flat planes occur in a single, parallel direction.

-

Look for the characteristic crystal habit, such as bladed, tabular, or prismatic forms, which often exhibit parallel lengthwise striations.[3]

-

-

Expected Result: this compound exhibits one direction of perfect cleavage, meaning it will break along a single plane to produce smooth, lustrous surfaces.[1][3][14] This is a key distinguishing feature from minerals with poor or no cleavage.

Identification Workflow

The logical process for identifying this compound combines the observations and tests described above. The following workflow illustrates the step-by-step decision-making process.

Geological Context and Associated Minerals

This compound is not found in isolation. Its geological setting and the minerals it associates with are strong contextual clues for identification.

-

Geological Environments: this compound typically occurs in high-temperature hydrothermal veins, greisens (hydrothermally altered granite), and granitic pegmatites.[4][10][17] It is directly associated with the intrusion of granitic magmas.[1]

-

Associated Minerals: The presence of one or more of the following minerals alongside a suspect sample increases the likelihood of it being this compound.

Table 2: Common Minerals Associated with this compound

| Mineral | Chemical Formula | Notes |

| Quartz | SiO₂ | The most common gangue (host) mineral.[3] |

| Cassiterite | SnO₂ | Tin ore, frequently found with this compound in high-temperature veins.[1][2][9] |

| Scheelite | CaWO₄ | Another primary tungsten ore, often found in the same deposits.[1][9] |

| Pyrite | FeS₂ | Common sulfide (B99878) mineral found in hydrothermal systems.[1][3] |

| Arsenopyrite | FeAsS | Often associated with gold and tungsten deposits.[1][18] |

| Tourmaline | Complex Borosilicate | Common in granitic pegmatites.[3] |

| Micas | (e.g., Muscovite) | Common in granites and pegmatites.[3] |

| Galena, Sphalerite | PbS, ZnS | Sulfide minerals that can co-occur in hydrothermal veins.[1][19] |

Differentiation from Similar Minerals

Several other dense, dark minerals can be mistaken for this compound. The table below highlights the key differences.

Table 3: Distinguishing this compound from Similar-Appearing Minerals

| Mineral | Formula | Key Distinguishing Properties from this compound |

| This compound | (Fe,Mn)WO₄ | High SG (7.0-7.5), one perfect cleavage, reddish-brown/black streak, H: 4-4.5. |

| Columbite-Tantalite | (Fe,Mn)(Nb,Ta)₂O₆ | Similar SG and color, but cleavage is less distinct or absent.[4][11] |

| Goethite | α-FeO(OH) | Significantly lower specific gravity (~4.3); streak is yellowish-brown.[4][11] |

| Schorl (Black Tourmaline) | NaFe₃Al₆(BO₃)₃Si₆O₁₈(OH)₄ | Much lower specific gravity (~3.2); lacks cleavage; often has pronounced trigonal crystal shape with rounded triangular cross-sections.[7] |

| Scheelite | CaWO₄ | Typically lighter in color (white, yellow, brown); strongly fluorescent under shortwave UV light (this compound is not).[16][20] |

| Rutile | TiO₂ | Harder (Mohs 6-6.5); often has a more adamantine to metallic luster and different crystal habit.[4][11] |

The identification of this compound in a hand specimen is a systematic process based on the convergence of several key diagnostic properties. The most reliable indicators are its exceptionally high specific gravity (heft), its single direction of perfect cleavage, and its characteristic reddish-brown to black streak.[14] When these features are observed in a specimen from a relevant geological context, such as a quartz vein associated with granite, and in the presence of common associated minerals like cassiterite or scheelite, a confident identification can be made.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Tungsten Ore, Ore Processing, Refining | Britannica [britannica.com]

- 3. galleries.com [galleries.com]

- 4. minerals.net [minerals.net]

- 5. This compound [kinabaluresources.com]

- 6. Metallic Minerals Details | MiningLink.com.au [mininglink.com.au]

- 7. nevada-outback-gems.com [nevada-outback-gems.com]

- 8. kisho-coating.com [kisho-coating.com]

- 9. keys.lucidcentral.org [keys.lucidcentral.org]

- 10. mindat.org [mindat.org]

- 11. m.minerals.net [m.minerals.net]

- 12. allmineralsrock.com [allmineralsrock.com]

- 13. This compound Mineral Data [webmineral.com]

- 14. This compound | Mineralogy4Kids [min4kids.org]

- 15. Streak Test for Minerals - using a porcelain streak plate [geology.com]

- 16. appliedgeochemists.org [appliedgeochemists.org]

- 17. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 18. thecrystalcouncil.com [thecrystalcouncil.com]

- 19. spiritrockshop.com [spiritrockshop.com]

- 20. news.chinatungsten.com [news.chinatungsten.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Wolframite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wolframite is an iron manganese tungstate (B81510) mineral with the chemical formula (Fe,Mn)WO₄. It exists as a solid solution series between two end members: ferberite (FeWO₄) and hübnerite (MnWO₄).[1][2] Along with scheelite, this compound is one of the most important primary ore minerals of tungsten, a strategically important metal with numerous industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its economic significance.

Physical Characteristics

The physical properties of this compound are crucial for its identification and play a significant role in its beneficiation and processing. A summary of these properties is presented in Table 1.

Table 1: Summary of Physical Characteristics of this compound

| Property | Value/Description | Source(s) |

| Crystal System | Monoclinic | [1][2] |

| Crystal Class | Prismatic (2/m) | [1] |

| Space Group | P2/c | [1] |

| Color | Grayish to brownish black, dark red | [1][3] |

| Luster | Submetallic to resinous | [1][2] |

| Streak | Reddish brown to black | [1][2] |

| Hardness (Mohs) | 4.0 - 4.5 | [1][2] |

| Specific Gravity | 7.0 - 7.5 g/cm³ | [2][4] |

| Cleavage | Perfect on {010} | [1][2] |

| Fracture | Uneven to rough | [1][2] |

| Diaphaneity | Opaque | [1] |

| Magnetic Properties | Paramagnetic; weakly attracted to magnets in iron-rich specimens | [5][6] |

Chemical Characteristics

This compound's chemical composition and reactivity are fundamental to its role as a tungsten ore and influence the methods used for its analysis and processing. Key chemical characteristics are summarized in Table 2.

Table 2: Summary of Chemical Characteristics of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | (Fe,Mn)WO₄ | [1][7] |

| Composition | Intermediate between ferberite (FeWO₄) and hübnerite (MnWO₄) | [1][8] |

| Molecular Weight | Approximately 303.24 g/mol (variable with Fe/Mn ratio) | [4] |

| Elemental Composition (approximate) | W: ~60.63%, Fe: ~9.21%, Mn: ~9.06%, O: ~21.10% | [1][4] |

| Solubility | Insoluble in water and hydrochloric acid | [9][10] |

| Reactivity | Decomposed by aqua regia with the separation of tungstic oxide. Decomposes with alkaline fusion. | [8][11] |

Experimental Protocols

This section provides detailed methodologies for determining the key physical and chemical characteristics of this compound.

Determination of Mohs Hardness

Objective: To determine the relative hardness of a this compound specimen using the Mohs scale of mineral hardness.

Materials:

-

This compound specimen

-

Set of Mohs hardness testing picks (or common objects of known hardness: fingernail ~2.5, copper penny ~3, steel nail ~5.5, glass plate ~5.5)

-

Magnifying glass or microscope

Procedure:

-

Select a fresh, clean, and unweathered surface on the this compound specimen.

-

Attempt to scratch the surface of the this compound with a testing material of known hardness, starting with a softer material (e.g., a copper penny).

-

Press the point of the testing material firmly against the this compound surface and draw it across in a single, firm stroke.

-

Examine the tested surface for a scratch. A true scratch will be a visible groove, not just a line of powdered material from the testing tool. Use a magnifying glass to inspect the surface.

-

If no scratch is produced, repeat the test with the next harder material in the Mohs scale.

-

If a scratch is produced, the hardness of the this compound is less than that of the testing material.

-

The Mohs hardness is determined as being between the hardest material that did not scratch the this compound and the softest material that did. For this compound, a steel nail should scratch it, but a copper penny should not.

Determination of Specific Gravity (Pycnometer Method)

Objective: To accurately measure the specific gravity of a this compound sample using a pycnometer.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to 0.001 g)

-

Distilled water

-

This compound sample, crushed to a fine powder

-

Drying oven

-

Desiccator

-

Vacuum pump (optional)

Procedure:

-

Clean and dry the pycnometer and its stopper. Weigh the empty, dry pycnometer (W1).

-

Place a known mass of the powdered this compound sample into the pycnometer and weigh it (W2). The mass of the sample is (W2 - W1).

-

Fill the pycnometer about halfway with distilled water and gently swirl to wet the powder and remove any entrapped air. A vacuum pump can be used to facilitate the removal of air bubbles.

-

Fill the pycnometer completely with distilled water, insert the stopper, and ensure no air bubbles are present. Wipe the outside of the pycnometer dry.

-

Weigh the pycnometer containing the sample and water (W3).

-

Empty and clean the pycnometer. Fill it completely with distilled water and weigh it (W4).

-

Calculate the specific gravity (SG) using the following formula: SG = (W2 - W1) / [(W4 - W1) - (W3 - W2)]

Determination of Crystal Structure (X-ray Diffraction)

Objective: To determine the crystal system, space group, and unit cell parameters of this compound using X-ray diffraction (XRD).

Materials:

-

This compound single crystal or powdered sample

-

X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation)

-

Sample holder

-

Data collection and analysis software

Procedure:

-

Sample Preparation:

-

Single Crystal: Mount a small, high-quality single crystal of this compound on a goniometer head.

-

Powder: Grind a small amount of the this compound sample to a fine powder (<10 μm) using an agate mortar and pestle. Pack the powder into a sample holder.

-

-

Data Collection:

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical scan range for powder diffraction is 5° to 80° 2θ.

-

Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks.

-

The positions (2θ values) and intensities of these peaks are characteristic of the crystal structure.

-

Use crystallographic software to index the diffraction peaks and determine the unit cell parameters (a, b, c, β for monoclinic).

-

The systematic absences in the diffraction pattern are used to determine the space group (P2/c for this compound).

-

The crystal structure can be refined using Rietveld refinement for powder data.

-

Dissolution of this compound for Chemical Analysis (Alkaline Fusion)

Objective: To dissolve a this compound sample to prepare it for elemental analysis (e.g., by Atomic Absorption Spectrometry or Inductively Coupled Plasma Mass Spectrometry).

Materials:

-

Powdered this compound sample

-

Sodium carbonate (Na₂CO₃) or a mixture of sodium carbonate and sodium peroxide (Na₂O₂) as the flux

-

Zirconium or nickel crucible

-

Muffle furnace

-

Beaker

-

Hot plate

-

Distilled water

-

Aqua regia (3:1 mixture of concentrated HCl and HNO₃)

-

Filter paper and funnel

Procedure:

-

Weigh a known amount of the finely powdered this compound sample into a zirconium or nickel crucible.

-

Add a sufficient amount of the alkaline flux (e.g., a 1:8 sample to flux ratio).

-

Thoroughly mix the sample and the flux.

-

Place the crucible in a muffle furnace and heat to a high temperature (e.g., 900-1000 °C) for 15-30 minutes to ensure complete fusion.

-

Carefully remove the crucible from the furnace and allow it to cool.

-

Place the cooled crucible in a beaker containing distilled water and gently heat on a hot plate to dissolve the fused mass.

-

Once the melt has disintegrated, remove the crucible and rinse it with distilled water, collecting the rinsings in the beaker.

-

Slowly and carefully add aqua regia to the beaker with the dissolved flux while heating to dissolve the precipitate.[11]

-

A precipitate of tungstic acid (H₂WO₄) may form. This can be filtered, and the filtrate analyzed for other elements. The tungstic acid precipitate can be dissolved in an alkaline solution for tungsten analysis.

-

The resulting solution is then diluted to a known volume and is ready for elemental analysis.

Visualizations

This compound Solid Solution Series

The relationship between the end members of the this compound series, ferberite and hübnerite, can be represented as a continuous solid solution.

Caption: Solid solution series of this compound.

Experimental Workflow for this compound Characterization

The logical flow for the physical and chemical characterization of a this compound sample can be visualized as follows.

Caption: Workflow for this compound characterization.

Tungsten Extraction Process from this compound

The general process for extracting tungsten from this compound ore involves several key stages, from mining to the production of tungsten metal.

Caption: Tungsten extraction from this compound ore.

References

- 1. prominetech.com [prominetech.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Procedure for dissolving this compound in order to determine trace elements by atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streak Test for Minerals - using a porcelain streak plate [geology.com]

- 6. jxscmachine.com [jxscmachine.com]

- 7. How to Perform the Mohs Hardness Test [thoughtco.com]

- 8. rocksandminerals.com [rocksandminerals.com]

- 9. Tungsten Beneficiation Process | miningpedia [miningpedia.cn]

- 10. quora.com [quora.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

wolframite solid solution series (Fe,Mn)WO4

An In-Depth Technical Guide to the Wolframite Solid Solution Series (Fe,Mn)WO₄

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound solid solution series, with the general chemical formula (Fe,Mn)WO₄, represents a continuous series of monoclinic tungstate (B81510) minerals. The series is bounded by two end-members: the iron-rich ferberite (FeWO₄) and the manganese-rich hübnerite (MnWO₄)[1][2]. Minerals with an intermediate composition are collectively known as this compound. This series is of significant industrial importance as it constitutes one of the primary ores for tungsten metal[1]. Tungsten and its alloys are critical materials in numerous high-technology applications, including electrical and electronic components, high-temperature structural materials, and catalysts, owing to their high melting point, density, and strength[1][3].

At room temperature, members of the this compound series are paramagnetic. However, upon cooling to cryogenic temperatures, they exhibit complex antiferromagnetic ordering[4]. The specific nature of these magnetic transitions is highly dependent on the Fe/Mn cation ratio, making this system a subject of interest for fundamental research in solid-state chemistry and condensed matter physics. This guide provides a comprehensive overview of the structural, physical, and magnetic properties of the (Fe,Mn)WO₄ series, along with detailed experimental protocols for its synthesis and characterization.

Crystallographic and Physical Properties

The crystal structure and physical properties of the this compound series vary systematically with the substitution of Fe²⁺ for Mn²⁺ ions.

Crystal Structure

All members of the (Fe,Mn)WO₄ series crystallize in the monoclinic system with the space group P2/c[2]. The structure is composed of distorted octahedra of (Fe,Mn)O₆ and WO₆, which form zig-zag chains along the c-axis[2]. Each chain consists of a single type of cation octahedron, linked by shared edges. These chains are then interconnected at their corners to form a three-dimensional framework[2].

The substitution of the smaller Fe²⁺ ion (ionic radius: 0.78 Å) with the larger Mn²⁺ ion (ionic radius: 0.83 Å) leads to a predictable, linear expansion of the unit cell parameters and volume across the solid solution[2]. This relationship, known as Vegard's law, is clearly observed in this series.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for the this compound series. Table 1 details the variation of unit cell parameters with composition, derived from high-resolution powder X-ray diffraction data. Table 2 presents other important physical properties.

Table 1: Crystallographic Data for the (Fe,Mn)WO₄ Solid Solution Series

| Composition (% Hübnerite) | Formula | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Avg. <(Fe,Mn)–O> Dist. (Å) | Avg.

Data adapted from Antao & Umbsaar (2022)[2]. Ferberite values are extrapolated for comparison.

Table 2: General Physical Properties of the this compound Series

| Property | Ferberite (FeWO₄) | Hübnerite (MnWO₄) |

|---|---|---|

| Mohs Hardness | 4.0 - 4.5 | 4.0 - 4.5 |

| Specific Gravity | 7.4 - 7.5 | ~7.2 |

| Color | Black, brownish-black | Brownish-red to black |

| Luster | Submetallic to resinous | Submetallic to resinous |

| Cleavage | Perfect on {010} | Perfect on {010} |

Magnetic Properties

The magnetic behavior of the (Fe,Mn)WO₄ series transitions from paramagnetic at room temperature to antiferromagnetic at low temperatures. The critical temperature for this transition, the Néel temperature (T_N), is highly sensitive to the Fe/Mn ratio. The Fe²⁺ ions introduce greater magnetocrystalline anisotropy compared to the more isotropic Mn²⁺ ions.

Table 3: Low-Temperature Magnetic Properties of the this compound End-Members

| Composition | Formula | Magnetic Ordering | Néel Temperature (T_N) |

|---|---|---|---|

| Ferberite | FeWO₄ | Antiferromagnetic | 75 K[4] |

| Hübnerite | MnWO₄ | Antiferromagnetic (complex, multiferroic) | ~13.5 K |

Visualization of Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of key concepts.

Logical Relationship of the Solid Solution

Caption: Logical diagram of the (Fe,Mn)WO₄ solid solution series.

Simplified Crystal Structure

Caption: Connectivity of (Fe,Mn)O₆ and WO₆ octahedra in this compound.

Experimental Workflow

Caption: Workflow for synthesis and characterization of (Fe,Mn)WO₄.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis and characterization of the (Fe,Mn)WO₄ solid solution series.

Synthesis Protocols

5.1.1 Solid-State Reaction Method

This method involves the direct reaction of solid precursors at high temperatures.

-

Precursor Preparation : Use high-purity (>99.9%) oxide powders of Iron(III) oxide (Fe₂O₃), Manganese(II) oxide (MnO), and Tungsten(VI) oxide (WO₃). Note: Stoichiometry must be carefully calculated. For FeMnWO₄, the reaction is 0.5 Fe₂O₃ + MnO + WO₃ → FeMnWO₄ + 0.25 O₂. An inert or reducing atmosphere is often required to maintain the +2 oxidation state of Fe and Mn.

-

Mixing : Weigh the precursors according to the desired stoichiometry for the target (Fe₁₋ₓMnₓ)WO₄ composition. Mix and grind the powders intimately in an agate mortar with acetone (B3395972) or ethanol (B145695) for at least 60 minutes to ensure homogeneity.

-

Calcination : Transfer the dried powder mixture to an alumina (B75360) crucible. Place the crucible in a tube furnace.

-

Reaction : Heat the sample under a controlled atmosphere (e.g., flowing Ar or N₂) to a temperature between 800 °C and 1000 °C. The heating rate should be controlled (e.g., 5 °C/min).

-

Soaking & Cooling : Hold the sample at the target temperature for 12-24 hours. Intermediate grindings after 12 hours can improve homogeneity. Cool the furnace slowly to room temperature.

-

Product Analysis : The resulting powder should be analyzed by PXRD to confirm phase purity.

5.1.2 Hydrothermal Synthesis Method

This method uses water as a solvent under high temperature and pressure to facilitate crystallization.

-

Precursor Solution : Prepare aqueous solutions of soluble salts. For example, use Iron(II) chloride (FeCl₂), Manganese(II) chloride (MnCl₂), and sodium tungstate (Na₂WO₄·2H₂O).

-

Mixing : In a beaker, mix the chloride solutions in the desired Fe:Mn stoichiometric ratio. Separately, dissolve the sodium tungstate in deionized water.

-

Precipitation : Slowly add the sodium tungstate solution to the mixed-metal chloride solution under constant stirring. A precipitate will form.

-

pH Adjustment : Adjust the pH of the resulting suspension to a target value, typically between 7 and 9, using a dilute NaOH or NH₄OH solution. The pH is a critical parameter controlling the final product phase.

-

Autoclave Reaction : Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 180 °C and 220 °C for 12-48 hours.

-

Product Recovery : After the autoclave cools to room temperature, retrieve the product by centrifugation or filtration. Wash the collected powder several times with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Drying : Dry the final powder in an oven at 60-80 °C for several hours.

Characterization Protocols

5.2.1 Powder X-Ray Diffraction (PXRD) and Rietveld Refinement

This is the primary technique for determining the crystal structure and phase purity.

-

Sample Preparation : Grind the synthesized powder to a fine, uniform consistency (<10 µm) to minimize preferred orientation effects. Pack the powder into a sample holder with a flat, level surface.

-

Data Collection : Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Scan a 2θ range from ~10° to 90° with a small step size (e.g., 0.01-0.02°) and sufficient counting time per step to ensure good statistics.

-

Rietveld Refinement : Use a software package like GSAS-II or FullProf for the analysis.

-

Initial Model : Start the refinement using a known crystal structure model for this compound (space group P2/c) from a crystallographic database.

-

Refinement Steps : Sequentially refine the model parameters against the experimental data. A typical sequence is:

-

Scale factor and background parameters.

-

Unit cell parameters and zero-shift error.

-

Peak profile parameters (e.g., Caglioti parameters U, V, W for peak width; and parameters for peak shape, often a pseudo-Voigt function).

-

Atomic coordinates (x, y, z) for each atom.

-

Isotropic or anisotropic displacement parameters (Uiso or Uij).

-

-

Goodness-of-Fit : Monitor the refinement's progress using reliability factors (R-factors) like Rwp, Rp, and the goodness-of-fit (χ²). A good fit is indicated by low R-factors and a flat difference plot (observed minus calculated pattern).

-

5.2.2 Magnetic Property Measurement (SQUID/VSM)

These techniques measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

-

Sample Preparation : Accurately weigh a small amount of the powder sample (typically 5-20 mg). Pack the powder tightly into a gelatin capsule or a specialized sample holder to prevent movement during measurement.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements :

-

Cool the sample from room temperature (or a higher temperature, e.g., 300 K) down to the lowest measurement temperature (e.g., 2 K) in zero applied magnetic field.

-

Apply a small DC magnetic field (e.g., 100 Oe).

-

Measure the magnetic moment as the sample is warmed up (this is the ZFC curve).

-

Once the maximum temperature is reached, measure the magnetic moment as the sample is cooled back down in the same applied field (this is the FC curve).

-

The peak in the ZFC curve often indicates the Néel temperature (T_N) for an antiferromagnet.

-

-

Data Analysis : Plot magnetization (M) or magnetic susceptibility (χ = M/H) versus temperature (T). The temperature at which the ZFC and FC curves diverge indicates the onset of magnetic ordering. The peak of the d(χT)/dT vs. T plot can provide a more precise determination of T_N.

Applications

The primary application of this compound is as the main ore of tungsten[1]. After extraction and processing, tungsten is used in:

-

Hard Materials : Production of tungsten carbide (WC), an extremely hard material used in cutting tools, drill bits, and abrasives[3].

-

High-Density Alloys : Alloying with iron, nickel, and cobalt to create materials for armor-piercing projectiles, radiation shielding, and counterweights in aerospace applications[3][5].

-

High-Temperature Applications : Pure tungsten has the highest melting point of all metals, making it ideal for incandescent light bulb filaments, vacuum tube filaments, and high-temperature furnace components[3][5].

-

Catalysis : Tungsten compounds are used as catalysts in the chemical and petroleum industries, for example, in hydrocracking and De-NOx applications.

References

- 1. Tungsten - Wikipedia [en.wikipedia.org]

- 2. Structural Variations across this compound Solid Solutions, (Fe,Mn)WO4 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]

- 5. Temperature-Induced Irreversible Structural Transition in Fe1.1Mn1.9O4 Nanoparticles Synthesized by Combustion Method - PMC [pmc.ncbi.nlm.nih.gov]

The Geochemical Fingerprint of Wolframite: An In-depth Technical Guide to its Trace Element Composition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trace element composition of natural wolframite ((Fe,Mn)WO₄), a critical ore mineral of tungsten. Understanding the intricate geochemical signature of this compound is paramount for geological provenance studies, mineral exploration, and potentially for identifying novel trace element compositions with applications in materials science and drug development. This document details the analytical methodologies used to determine trace element concentrations, presents a synthesis of quantitative data from various studies, and visualizes the complex interplay of factors governing the incorporation of these elements into the this compound crystal lattice.

Introduction to this compound Geochemistry

This compound, a solid solution series between ferberite (FeWO₄) and hübnerite (MnWO₄), is the primary source of tungsten, a metal with significant industrial and strategic importance.[1][2] Beyond its major constituents, this compound incorporates a diverse suite of trace elements during its formation in high-temperature hydrothermal quartz veins and granitic pegmatites.[1][2] The distribution and concentration of these trace elements are not random; they are controlled by a combination of factors including:

-

Crystallochemical Controls: The ionic radius and charge of an element determine its ability to substitute for Fe²⁺, Mn²⁺, or W⁶⁺ in the this compound crystal structure.

-

Composition of Ore-Forming Fluids: The elemental makeup of the hydrothermal fluids from which this compound crystallizes is a primary determinant of which trace elements are available for incorporation.[3]

-

Geological Environment: The type of mineral deposit, the composition of the host rocks, and the distance from the fluid source all influence the final trace element signature.[4][5]

The study of these trace elements provides a powerful tool for understanding the genesis of tungsten deposits and can serve as a "geochemical fingerprint" for determining the origin of this compound samples.[6][7]

Analytical Methodologies for Trace Element Analysis

The accurate quantification of trace elements in this compound requires sophisticated analytical techniques capable of high precision and spatial resolution. The two most prominent methods employed in modern geochemical research are Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).

Experimental Protocol: Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the concentrations of major and minor elements.

Methodology:

-

Sample Preparation: this compound samples are mounted in epoxy resin and polished to a smooth, flat surface. The surface is then coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrumentation: A focused beam of high-energy electrons is directed at the sample surface.

-

X-ray Generation: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

-

Detection and Quantification: The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers. By comparing the intensities to those of known standards, the concentrations of elements such as Fe, Mn, and W can be accurately determined.[3]

Experimental Protocol: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a highly sensitive method for determining the concentrations of a wide range of trace elements.[5]

Methodology:

-

Sample Preparation: Similar to EPMA, samples are prepared as polished blocks or thick sections.

-

Laser Ablation: A high-power pulsed laser is focused on the sample surface, ablating a small amount of material and creating a microscopic aerosol.

-

Aerosol Transport: The aerosol is transported by a carrier gas (typically helium or argon) into the plasma torch of an ICP-MS.

-

Ionization: The high-temperature argon plasma (6,000-10,000 K) atomizes and ionizes the aerosol particles.

-

Mass Spectrometry: The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Detection and Quantification: The detector counts the number of ions for each mass, and these counts are converted into concentrations by calibrating against certified reference materials.[3][8]

The following diagram illustrates the general workflow for LA-ICP-MS analysis of this compound.

Quantitative Data on Trace Element Composition

Numerous studies have quantified the trace element content of this compound from various geological settings. The following tables summarize representative data, showcasing the range of concentrations observed for key trace elements. It is important to note that concentrations can vary significantly between different deposits and even within a single crystal.

Table 1: Common Trace Element Concentrations in this compound (ppm)

| Element | Concentration Range (ppm) | Reference |

| Niobium (Nb) | 44.6 - 11,660 | [5] |

| Tantalum (Ta) | 0.20 - 24,249 | [5] |

| Tin (Sn) | 0.80 - 899 | [5] |

| Scandium (Sc) | 46.32 - 57.43 | [3] |

| Titanium (Ti) | 159.61 - 433.26 | [3] |

| Zirconium (Zr) | 55.73 - 64.32 | [3] |

| Zinc (Zn) | 11.54 - 14.33 | [3] |

| Molybdenum (Mo) | 3.4 - 783 | [5] |

| Uranium (U) | Enriched | [3] |

| Magnesium (Mg) | Can be anomalous | [4] |

Table 2: Major and Minor Element Oxide Composition (wt%) from EPMA

| Oxide | Concentration Range (wt%) | Reference |

| FeO | 1.83 - 17.7 | [3][9] |

| MnO | 5.9 - 21.23 | [3][9] |

| MgO | up to 7.75 | [4] |

Mechanisms of Trace Element Incorporation

Trace elements are incorporated into the this compound lattice primarily through substitution for the major cations (Fe²⁺, Mn²⁺, and W⁶⁺). The specific substitution mechanisms are dictated by the need to maintain charge balance within the crystal structure.

The following diagram illustrates some of the key substitution pathways for trace elements in this compound.

For instance, the substitution of trivalent cations like Scandium (Sc³⁺) for divalent Fe²⁺ or Mn²⁺ requires a coupled substitution to maintain charge neutrality. Similarly, the replacement of hexavalent Tungsten (W⁶⁺) by pentavalent Niobium (Nb⁵⁺) and Tantalum (Ta⁵⁺) is a common mechanism.[4]

Conclusion

The trace element composition of natural this compound is a complex and informative field of study. Advances in analytical techniques, particularly LA-ICP-MS, have enabled detailed characterization of these geochemical signatures. This data is invaluable for understanding the fundamental geological processes of ore formation and for practical applications in mineral exploration and provenance tracking. For researchers in materials science and drug development, the diverse array of trace elements naturally occurring in this compound may inspire the synthesis of novel tungsten-based compounds with unique electronic, catalytic, or biological properties. Further research into the specific roles and interactions of these trace elements within the this compound matrix will undoubtedly continue to yield valuable scientific insights.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. minerals.net [minerals.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Fingerprint of this compound Ore Concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

Geological Occurrence of Wolframite-Quartz Veins: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Wolframite-quartz veins are a significant primary source of tungsten, a critical raw material with numerous industrial applications. This technical guide provides a comprehensive overview of the geological occurrence of these deposits, detailing their formation, characteristics, and the analytical methodologies employed in their study. The formation of this compound-quartz veins is intrinsically linked to magmatic-hydrothermal systems, with two principal genetic models proposed: the orthomagmatic hypothesis, suggesting a direct magmatic fluid source, and the circulation hypothesis, which involves the heating of external fluids by granitic intrusions.[1] These deposits are globally distributed, with major occurrences in Southeast China, the European Variscan belt, the Central Andean belt, and the East Australian belt.[1][2] Understanding the geological framework and the physicochemical conditions of their formation is paramount for successful exploration and resource evaluation.

Geological Framework and Genesis

This compound-quartz veins are predominantly associated with highly fractionated, peraluminous S-type granites.[1] The emplacement of these granitic bodies into host rocks, typically metasedimentary sequences like slates and sandstones, provides the necessary heat and, in many cases, the ore-forming fluids and metals.

Genetic Models

Two primary models explain the origin of the ore-forming fluids responsible for this compound-quartz vein mineralization:

-

Orthomagmatic Hypothesis: This model posits that tungsten-bearing fluids are directly exsolved from a crystallizing granitic magma.[1] As the magma cools and solidifies, incompatible elements, including tungsten, become concentrated in the residual melt and the associated aqueous fluid phase. This fluid is then injected into fractures in the surrounding rock to form the this compound-quartz veins.

-

Circulation Hypothesis: In this model, the granitic intrusion acts as a heat engine, driving the convection of external fluids such as meteoric water or metamorphic fluids.[1] These circulating fluids leach tungsten and other elements from the host rocks and are then focused into fractures where they cool and precipitate this compound and quartz.

It is widely believed that in many deposits, a combination of both processes contributes to mineralization, with an initial magmatic fluid pulse potentially mixing with circulating external fluids.[1]

Structural Controls and Vein Morphology

The emplacement of this compound-quartz veins is strongly controlled by the local and regional tectonic setting. Tensional fractures, faults, and shear zones provide the necessary pathways for the mineralizing fluids.[3] Veins can occur as swarms of parallel structures, stockworks, or single, more massive bodies.[3] A common feature is the "Five-floors" model, observed in some districts, where the morphology and thickness of the veins change vertically with increasing distance from the causative granite.[1]

Mineralogy and Associated Alteration

The dominant minerals in these deposits are this compound ((Fe,Mn)WO₄) and quartz (SiO₂).[1] this compound exists as a solid solution series between ferberite (Fe-rich) and hübnerite (Mn-rich).[4] Other associated ore minerals can include cassiterite, scheelite, molybdenite, pyrite, arsenopyrite, chalcopyrite, sphalerite, and galena.[4][5]

Hydrothermal alteration of the host rocks is a common feature associated with this compound-quartz veins. Typical alteration assemblages include:

-